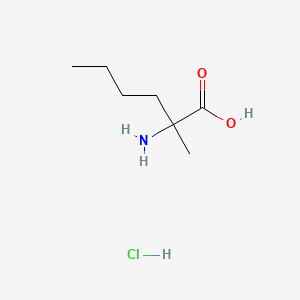

2-Amino-2-methylhexanoic acid;hydrochloride

Description

2-Amino-2-methylhexanoic acid hydrochloride is a branched-chain amino acid derivative with a hydrochloride salt modification. It serves as a critical building block in organic synthesis, particularly in pharmaceutical and biochemical research. The compound features a hexanoic acid backbone substituted with an amino group and a methyl group at the second carbon position, stabilized by a hydrochloride counterion. This structural configuration enhances its solubility in polar solvents, making it suitable for reactions in aqueous or semi-aqueous environments. According to CymitQuimica, this compound is utilized as a precursor for synthesizing complex molecules in drug discovery and materials science .

Properties

IUPAC Name |

2-amino-2-methylhexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-5-7(2,8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYRKWUMFWVEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88852-94-2 | |

| Record name | 2-amino-2-methylhexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination offers a direct route to α-amino acids by converting ketone precursors into amines. For 2-amino-2-methylhexanoic acid, the substrate 2-keto-2-methylhexanoic acid is treated with ammonia or ammonium salts in the presence of a reducing agent. Hydrogen gas (H₂) and catalysts such as palladium on carbon (Pd/C) or Raney nickel facilitate this transformation.

Typical Protocol :

Challenges and Optimizations

- Side Reactions : Over-reduction of the ketone to a secondary alcohol is minimized by controlling H₂ pressure and reaction time.

- Stereoselectivity : Racemic mixtures are typically obtained unless chiral catalysts or enantiopure starting materials are employed.

Alkylation of Glycine Derivatives

tert-Butoxycarbonyl (Boc)-Protected Intermediate Route

This method leverages alkylation of glycine equivalents to introduce the methyl and pentyl branches. A Boc-protected glycine derivative undergoes sequential alkylation and deprotection.

Stepwise Synthesis :

- Protection : Glycine is protected with di-tert-butyl dicarbonate to form Boc-glycine.

- Double Alkylation :

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group.

- Salt Formation : Treatment with HCl in ether yields the hydrochloride salt.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | (Boc)₂O, NaOH, H₂O/THF | 92 |

| Methyl Alkylation | MeI, LHMDS, THF, −78°C | 85 |

| Pentyl Alkylation | 1-Bromopentane, RT, 12 h | 78 |

| Deprotection/Salt | TFA/HCl | 90 |

Alternative Alkylating Agents

Allyl iodide and benzyl bromides have been explored to enhance reactivity, though these require subsequent hydrogenolysis steps to remove unsaturated or aromatic groups.

Hydrolysis of Nitrile Intermediates

Cyanohydrin Formation and Hydrolysis

A less common but viable route involves the Strecker synthesis, where 2-methylhexanal reacts with ammonium cyanide to form a cyanohydrin intermediate. Acidic hydrolysis converts the nitrile to the carboxylic acid.

Reaction Scheme :

- Cyanohydrin Synthesis :

- 2-Methylhexanal + NH₄CN → 2-Amino-2-methylhexanenitrile

- Hydrolysis :

- 6 M HCl, reflux, 48 hours → 2-Amino-2-methylhexanoic acid hydrochloride

Limitations :

- Low regioselectivity in cyanohydrin formation.

- Requires stringent control of pH to avoid decarboxylation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements employ continuous flow technology to enhance reaction efficiency and safety. For example, the alkylation of Boc-glycine with methyl iodide achieves 90% conversion in 10 minutes under optimized flow conditions.

Purification Techniques

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves racemic mixtures.

- Crystallization : Ethanol/water mixtures (3:1) yield high-purity hydrochloride salt (99.5% by NMR).

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylhexanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-methylhexanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor in the study of amino acid metabolism and protein synthesis.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-methylhexanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. In plants, it acts as an elicitor, inducing resistance against biotic and abiotic stresses by enhancing the plant’s defense mechanisms. This involves the activation of signaling pathways that lead to the production of defense-related proteins and metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-amino-2-methylhexanoic acid hydrochloride and analogous hydrochloride-modified amino acid derivatives.

Table 1: Comparative Analysis of Hydrochloride-Modified Amino Acid Derivatives

Key Findings from Comparative Analysis

Structural Diversity: 2-Amino-2-methylhexanoic acid hydrochloride lacks aromaticity, distinguishing it from methoxyphenyl or chlorophenyl derivatives (e.g., ). Its aliphatic backbone may confer greater metabolic stability compared to aromatic analogs. Compounds like 2-amino-5-methylphenol hydrochloride incorporate phenolic rings, enhancing hydrogen-bonding capacity but reducing lipid solubility.

Synthetic Methods: Acid hydrolysis (e.g., ) and esterification (e.g., ) are common for aromatic derivatives, while the synthesis of 2-amino-2-methylhexanoic acid hydrochloride likely involves direct hydrochlorination of the free amino acid.

Applications: Non-aromatic derivatives (e.g., the target compound) are prioritized as building blocks for drug scaffolds , whereas aromatic analogs (e.g., ) are used in targeted drug design (e.g., enzyme inhibitors or receptor ligands).

Physicochemical Properties :

- The methoxyphenyl derivative (MW 255.69) has higher lipophilicity than the target compound (MW ~181.66), impacting bioavailability and blood-brain barrier penetration.

- Chlorophenyl-substituted compounds (e.g., ) exhibit increased electronegativity, favoring interactions with biological targets like proteases.

Research Implications and Limitations

- Gaps in Data: Detailed synthetic protocols and pharmacokinetic data for 2-amino-2-methylhexanoic acid hydrochloride are absent in the provided evidence. Further studies could explore its reactivity in peptide coupling or polymer synthesis.

- Contradictions : While aromatic derivatives (e.g., ) are well-documented in drug development, the aliphatic target compound’s role remains specialized to niche synthetic applications .

Biological Activity

2-Amino-2-methylhexanoic acid hydrochloride, also known as L-Norleucine, is an α-amino acid characterized by its branched-chain structure. This compound plays a significant role in various biological processes and exhibits diverse biological activities, making it a subject of interest in both biochemical research and pharmaceutical applications. Below is a detailed examination of its biological activity, including mechanisms of action, potential therapeutic uses, and research findings.

- Molecular Formula : C7H15NO2

- Molecular Weight : Approximately 181.66 g/mol

- Structure : Features an amino group and a carboxylic acid functional group, essential for its reactivity.

The biological activity of 2-Amino-2-methylhexanoic acid hydrochloride can be attributed to several mechanisms:

- Modulation of Neurotransmitter Release : Similar to its structural analog, Pregabalin, this compound influences neurotransmitter pathways, which can affect pain perception and neuronal excitability.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through interference with bacterial metabolic pathways .

- Role in Protein Synthesis : As an amino acid, it serves as a building block for proteins, contributing to various physiological functions.

Biological Activities

- Nutritional Role : Acts as a building block for protein synthesis and is involved in metabolic pathways.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, indicating potential use in developing new antibiotics.

- Anticancer Potential : Investigated for its effects on cancer cell lines, showing promise in inducing apoptosis in malignant cells.

Case Studies and Experimental Data

Research has highlighted several key findings regarding the biological activity of 2-Amino-2-methylhexanoic acid hydrochloride:

- Antimicrobial Studies : In vitro studies demonstrated that the compound can inhibit the growth of various pathogens, suggesting its utility in clinical settings for treating infections .

- Neuroprotective Effects : Studies indicate that it may protect against neurodegeneration by modulating excitatory neurotransmitter release, similar to other known neuroprotective agents.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of 2-Amino-2-methylhexanoic acid hydrochloride:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-2-Amino-2-methylhexanoic acid | C7H15NO2 | Enantiomer with distinct biological activity |

| 6-Aminohexanoic Acid | C6H13NO2 | Linear structure; used in polyamide synthesis |

| 2-Amino-5-methylhexanoic Acid | C7H15NO2 | Exhibits lipid-lowering properties |

Applications in Medicine

The potential therapeutic applications of 2-Amino-2-methylhexanoic acid hydrochloride include:

- Pain Management : Its ability to modulate neurotransmitter release positions it as a candidate for treating neuropathic pain conditions.

- Antibiotic Development : Given its antimicrobial properties, further exploration could lead to new antibiotic formulations.

- Cancer Therapy : Its effects on cancer cell apoptosis warrant further investigation into its use as an adjunct therapy in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.